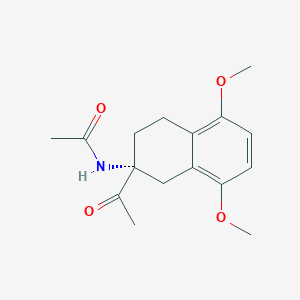

(R)-N-(2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide

Description

(R)-N-(2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide (CAS: 86264-61-1) is a chiral acetamide derivative featuring a tetrahydronaphthalene core substituted with two methoxy groups at positions 5 and 8, an acetyl group at position 2, and an acetamide moiety at the same position. Its molecular formula is C₁₆H₂₁NO₄ (molecular weight: 291.34 g/mol) . The compound is primarily used in research settings, with suppliers like Shanghai Neosun Pharmaceutical Technology Co., Ltd. offering it for experimental purposes .

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-10(18)16(17-11(2)19)8-7-12-13(9-16)15(21-4)6-5-14(12)20-3/h5-6H,7-9H2,1-4H3,(H,17,19)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHKFQPDGTLYCSG-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2=C(C=CC(=C2C1)OC)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CCC2=C(C=CC(=C2C1)OC)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-N-(2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through an enantioselective approach starting from 2-acetyl-5,8-dimethoxy-3,4-dihydronaphthalene. The synthesis involves several steps including asymmetric dihydroxylation and regioselective transformations to yield the final product with satisfactory yields (approximately 52%) without the need for separation steps at any stage .

Biological Activity

The biological activity of this compound has been evaluated in various contexts:

1. Cholinesterase Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of butyrylcholinesterase (BChE), which is significant in treating Alzheimer's disease. In vitro assays showed that certain derivatives exhibited moderate inhibitory activity with IC50 values ranging from 3.94 μM to 19.60 μM .

2. Anticancer Activity

The compound's analogs have shown promising results in anticancer assays. For instance, structural modifications related to the dimethoxy groups were found to enhance cytotoxicity against various cancer cell lines. The SAR analysis indicated that specific substitutions on the naphthalene ring significantly impacted the biological activity .

3. Neurotransmitter Receptor Modulation

Research indicates that compounds similar to this compound may act as selective agonists for serotonin receptors (5-HT2AR). This suggests potential applications in mood disorders and other neurological conditions .

Case Studies

Several case studies have been conducted to investigate the biological implications of this compound:

Case Study 1: Cholinesterase Inhibition

In a study evaluating a series of acetamide derivatives for BChE inhibition:

- Findings : The most potent derivative exhibited an IC50 of 3.94 μM.

- : This indicates that modifications to the acetamide structure can lead to enhanced inhibitory effects against BChE .

Case Study 2: Anticancer Properties

A comparative analysis on the cytotoxic effects of naphthalene derivatives revealed:

- Results : Compounds with specific methoxy substitutions displayed significant growth inhibition in A431 and Jurkat cell lines.

- Implications : These findings suggest that this compound could be further developed for anticancer therapies .

Structure-Activity Relationship (SAR)

The SAR analysis provides insights into how modifications affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of methoxy groups | Increased cytotoxicity |

| Variation in acetyl group position | Altered receptor affinity |

| Chain length variations | Changes in inhibitory potency |

Scientific Research Applications

Anticancer Activity

A notable application of (R)-N-(2-acetyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is its role in cancer research. Studies have indicated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance:

- Structure-Activity Relationship (SAR) Studies : Research has focused on the synthesis of arylnaphthalene lignan lactones based on the structure of phyllanthusmins. These studies revealed that modifications to the carbohydrate moieties significantly influence the potency of these compounds against cancer cells such as HT-29 (colon), MDA-MB 435/231 (breast), and OVCAR3 (ovarian cancer) .

- Mechanism of Action : The compound has been shown to interact with DNA topoisomerase II, a critical enzyme involved in DNA replication and repair. This interaction suggests that this compound may act as a topoisomerase poison or inhibitor, similar to clinically approved drugs like etoposide .

Biochemical Research

In biochemical applications, this compound serves as a valuable tool in proteomics research:

- Labeling and Tracking : The compound can be used as a labeled substrate for studying enzyme kinetics and interactions within cellular systems. For example, isotopically labeled variants such as this compound-13C are available for detailed metabolic studies .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps that can be optimized for yield and efficiency. Key synthetic strategies include:

Several case studies illustrate the practical applications of this compound:

Case Study 1: Antiproliferative Activity Assessment

In a study assessing the antiproliferative effects of various analogs against HT-29 cells:

- Compounds were evaluated for their IC50 values.

| Compound | IC50 (µM) |

|---|---|

| Compound A | 0.05 |

| Compound B | 0.13 |

| Compound C | >10 |

This study demonstrated that structural modifications significantly impacted biological activity and highlighted the importance of specific functional groups in enhancing potency .

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction between this compound and DNA topoisomerase II:

The study found that certain derivatives acted as effective inhibitors compared to established drugs like etoposide. The findings suggested potential for developing new therapeutic agents targeting similar pathways .

Comparison with Similar Compounds

Triazole-containing N-phenylacetamide derivatives

Examples :

- 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a)

- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)

Key Differences :

- Structural Backbone : These compounds incorporate a triazole ring linked to a naphthalene moiety, unlike the tetrahydronaphthalene core of the target compound.

- Functional Groups : The triazole derivatives feature an azide-alkyne cycloaddition product with variable substituents (e.g., nitro, chloro) on the phenyl ring .

- Molecular Weight : Higher molecular weights (e.g., 404.1359 g/mol for 6b vs. 291.34 g/mol for the target compound) due to the triazole and extended aromatic systems .

Table 1 : Comparison of Triazole Derivatives vs. Target Compound

Tetrahydrocarbazole Acetamide Derivatives

Examples :

- N-[3-(1,2,3,4-Tetrahydro-9H-carbazol-9-ylcarbonyl)phenyl]acetamide

Key Differences :

- Core Structure : Tetrahydrocarbazole (a fused indole-benzene system) replaces the tetrahydronaphthalene backbone .

- Substituents : These derivatives often include halogens (e.g., chloro, fluoro) or methyl groups on the carbazole ring, enhancing receptor-binding specificity .

- Applications : Primarily investigated for CNS activity, contrasting with the undefined pharmacological profile of the target compound .

Chloroacetamide Herbicides

Examples :

- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)

Key Differences :

Controlled Substances with Tetrahydronaphthalene Backbones

Examples :

- 2-(1,4-Methano-5,8-dimethoxy-1,2,3,4-tetrahydro-6-naphthyl)ethylamine

Key Differences :

- Functionalization : Ethylamine or methylamine groups replace the acetamide moiety .

Q & A

Basic: What synthetic methodologies are reported for (R)-N-(2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, and how is stereochemical integrity maintained?

Answer:

The compound is synthesized via carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) of acetylated intermediates with amines under controlled conditions. Stereochemical purity is ensured by chiral resolution techniques (e.g., chiral HPLC) or asymmetric synthesis using enantiomerically pure starting materials. Structural confirmation relies on ¹H/¹³C NMR (to verify methoxy and acetyl groups), IR spectroscopy (amide C=O stretch at ~1650–1680 cm⁻¹), and mass spectrometry (to confirm molecular ion peaks) .

Basic: How is the compound characterized for purity and structural consistency in academic research?

Answer:

- HPLC/GC-MS : Quantify purity (>97% as per ) and detect impurities.

- X-ray crystallography : Resolve conformational isomers (e.g., asymmetric unit variations in related acetamides) .

- Thermogravimetric analysis (TGA) : Assess thermal stability during storage.

- Elemental analysis : Verify C, H, N, O composition .

Advanced: What structural features of this compound influence its reported anticancer activity, and how are structure-activity relationships (SAR) studied?

Answer:

The tetrahydronaphthalenyl core and 5,8-dimethoxy groups enhance lipophilicity and DNA intercalation potential. The acetylacetamide moiety may interact with kinase domains or histone deacetylases (HDACs). SAR studies involve:

- Analog synthesis : Varying substituents (e.g., replacing methoxy with halogens or alkyl groups).

- In vitro assays : Cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Molecular docking : Simulate binding to targets like topoisomerase II or tubulin .

Advanced: How do conformational dynamics in the asymmetric unit impact pharmacological activity, and how are these variations analyzed?

Answer:

In related acetamides, conformational differences (e.g., dihedral angles between aromatic and heterocyclic rings) alter binding affinity. For example, shows three molecules in the asymmetric unit with dihedral angles of 54.8°, 76.2°, and 77.5°, affecting hydrogen-bonding networks (N–H⋯O interactions). Methods to analyze:

- Single-crystal XRD : Resolve spatial arrangements and dimerization patterns.

- DFT calculations : Compare energy minima of conformers.

- Pharmacokinetic assays : Correlate bioavailability with dominant conformers .

Advanced: How should researchers resolve contradictions in biological activity data across different assays?

Answer:

Discrepancies may arise from:

- Assay conditions : Variations in pH, serum proteins, or incubation time.

- Cell line specificity : Differential expression of drug transporters or metabolic enzymes.

- Purity : Trace solvents (e.g., dichloromethane residues) or stereochemical impurities.

Mitigation strategies : - Validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric).

- Cross-check with LC-MS/MS for compound stability under assay conditions .

Basic: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:

- Matrix interference : Use solid-phase extraction (SPE) or protein precipitation to isolate the compound from plasma/tissue homogenates.

- Low sensitivity : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) for nanogram-level detection.

- Degradation : Store samples at -80°C and include stabilizers (e.g., ascorbic acid) .

Advanced: What is the hypothesized metabolic pathway of this compound, and how is it validated experimentally?

Answer:

Proposed pathways include:

- Phase I metabolism : Demethylation of methoxy groups via CYP3A4/2D6.

- Phase II metabolism : Glucuronidation of hydroxylated metabolites.

Validation methods : - In vitro microsomal assays : Human liver microsomes (HLMs) with NADPH cofactor.

- High-resolution MS (HR-MS) : Identify metabolites using exact mass shifts.

- Radiolabeling : Track ¹⁴C-labeled compound distribution in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.